molecular formula C10H12O B8453109 Benzenemethanol, alpha-1-propen-1-yl-

Benzenemethanol, alpha-1-propen-1-yl-

Cat. No. B8453109
M. Wt: 148.20 g/mol
InChI Key: RMTAYCVXTPSMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07193105B2

Procedure details

1-Phenyl-2-buten-1-ol (135.88 g) was dissolved in 2300 mL of dioxane and treated with 2750 mL of dilute hydrochloric acid (2.3 mL of concentrated hydrochloric acid in 2750 mL of water) at room temperature. The mixture was stirred overnight and then poured into 4333 mL of ether and neutralized with 2265 mL of saturated aqueous sodium bicarbonate. The aqueous phase was extracted with 1970 mL of ether. The combined extract was dried over anhydrous potassium carbonate. Evaporation of the solvent followed by Kugelrohr distillation at 30° C. for 30 minutes afforded 131.73 g (96.8%) of the desired 4-phenyl-3-buten-2-ol as an oil which was used in the next step without further purification.
Quantity
135.88 g
Type
reactant
Reaction Step One
Quantity
2300 mL
Type
solvent
Reaction Step One
Quantity
2750 mL
Type
reactant
Reaction Step Two
Name
Quantity
4333 mL
Type
reactant
Reaction Step Three
Quantity
2265 mL
Type
reactant
Reaction Step Three
Yield
96.8%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7](O)[CH:8]=[CH:9][CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.CC[O:15]CC.C(=O)(O)[O-].[Na+]>O1CCOCC1>[C:1]1([CH:7]=[CH:8][CH:9]([OH:15])[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
135.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C=CC)O
Name
Quantity
2300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2750 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4333 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
2265 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 1970 mL of ether
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
followed by Kugelrohr distillation at 30° C. for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 131.73 g
YIELD: PERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07193105B2

Procedure details

1-Phenyl-2-buten-1-ol (135.88 g) was dissolved in 2300 mL of dioxane and treated with 2750 mL of dilute hydrochloric acid (2.3 mL of concentrated hydrochloric acid in 2750 mL of water) at room temperature. The mixture was stirred overnight and then poured into 4333 mL of ether and neutralized with 2265 mL of saturated aqueous sodium bicarbonate. The aqueous phase was extracted with 1970 mL of ether. The combined extract was dried over anhydrous potassium carbonate. Evaporation of the solvent followed by Kugelrohr distillation at 30° C. for 30 minutes afforded 131.73 g (96.8%) of the desired 4-phenyl-3-buten-2-ol as an oil which was used in the next step without further purification.
Quantity
135.88 g
Type
reactant
Reaction Step One
Quantity
2300 mL
Type
solvent
Reaction Step One
Quantity
2750 mL
Type
reactant
Reaction Step Two
Name
Quantity
4333 mL
Type
reactant
Reaction Step Three
Quantity
2265 mL
Type
reactant
Reaction Step Three
Yield
96.8%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7](O)[CH:8]=[CH:9][CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.CC[O:15]CC.C(=O)(O)[O-].[Na+]>O1CCOCC1>[C:1]1([CH:7]=[CH:8][CH:9]([OH:15])[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
135.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C=CC)O
Name
Quantity
2300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2750 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4333 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
2265 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 1970 mL of ether
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
followed by Kugelrohr distillation at 30° C. for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 131.73 g
YIELD: PERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.